2,3-Dibromo-4,6-difluorophenylacetic acid

Description

Chemical Identity and Classification

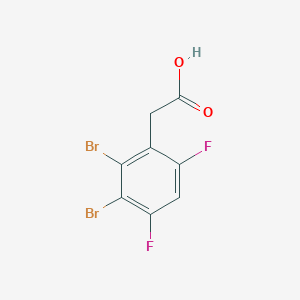

2,3-Dibromo-4,6-difluorophenylacetic acid is a halogenated aromatic compound belonging to the phenylacetic acid family. Its molecular formula is $$ \text{C}8\text{H}4\text{Br}2\text{F}2\text{O}2 $$, with a molecular weight of 329.93 g/mol. The compound features a phenyl ring substituted with two bromine atoms at positions 2 and 3, two fluorine atoms at positions 4 and 6, and an acetic acid group (-CH$$2$$COOH) attached to the aromatic core.

Table 1: Key Chemical Identifiers

The compound is classified as a dihalogenated carboxylic acid due to its two bromine and two fluorine substituents, which confer distinct electronic and steric properties.

Nomenclature and Registry Information

The systematic IUPAC name, 2-(2,3-dibromo-4,6-difluorophenyl)acetic acid, reflects the substitution pattern on the phenyl ring and the acetic acid side chain. Alternative names include:

- 2,3-Dibromo-4,6-difluorobenzeneacetic acid

- 4,6-Difluoro-2,3-dibromophenylacetic acid

Registry Information

- PubChem CID : Not explicitly listed in provided sources, but related compounds (e.g., CID 184417 for dibromo-phenylacetic acids) suggest analogous registry entries.

- DSSTox Substance ID : DTXSID301265612 (for structurally similar compounds).

The compound is commercially available under catalog numbers such as MFCD28784372.

Historical Context in Halogenated Phenylacetic Acids

Halogenated phenylacetic acids have been studied since the mid-20th century for their utility in pharmaceuticals and agrochemicals. Early work focused on mono-halogenated derivatives, but advancements in electrophilic substitution reactions enabled the synthesis of di- and tri-halogenated variants. The introduction of bromine and fluorine atoms enhances metabolic stability and binding affinity in bioactive molecules, as seen in nonsteroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors.

The specific synthesis of this compound emerged in the 2010s alongside developments in palladium-catalyzed carbonylation and directed ortho-metalation techniques. These methods allowed precise regioselective halogenation, overcoming challenges posed by the electron-withdrawing effects of fluorine.

Structural Position within Difluorophenylacetic Acid Derivatives

This compound occupies a unique niche among difluorophenylacetic acid derivatives due to its symmetric halogenation pattern. A comparison with related compounds highlights its structural distinctiveness:

Table 2: Substitution Patterns in Difluorophenylacetic Acid Derivatives

The 2,3-dibromo-4,6-difluoro substitution pattern creates a sterically congested aromatic system, which influences its reactivity in cross-coupling reactions and crystal packing behavior. The electron-withdrawing nature of bromine and fluorine atoms also enhances the acidity of the carboxylic acid group ($$ \text{p}K_a \approx 2.8 $$) compared to non-halogenated analogs.

Properties

IUPAC Name |

2-(2,3-dibromo-4,6-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F2O2/c9-7-3(1-6(13)14)4(11)2-5(12)8(7)10/h2H,1H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMQDFTTWANZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)Br)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2,3-Dibromo-4,6-difluorophenylacetic acid typically follows a multi-step approach involving:

- Starting material: A fluorinated phenylacetic acid derivative or appropriately substituted fluorophenyl ring.

- Selective bromination: Introduction of bromine atoms at the 2 and 3 positions of the aromatic ring.

- Functional group transformations: Ensuring the acetic acid moiety remains intact or is installed after halogenation.

Key challenges include achieving regioselective dibromination on a fluorinated aromatic ring and preserving the acetic acid functionality without overreaction or degradation.

Preparation Methods

Starting Material Preparation

A common precursor is 4,6-difluorophenylacetic acid or its ester derivatives. These can be synthesized or procured commercially. The fluorine substituents influence the electronic properties of the ring, affecting subsequent bromination steps.

Bromination Techniques

Electrophilic Aromatic Substitution (EAS)

- Reagents: Bromine sources such as bromine (Br2), N-bromosuccinimide (NBS), or dibromoisocyanuric acid.

- Conditions: Controlled temperature, solvents like acetonitrile or halogenated hydrocarbons, and presence of a base to moderate acidity.

- Selectivity: The fluorine atoms at positions 4 and 6 are electron-withdrawing, directing bromination to ortho and meta positions relative to them, favoring substitution at 2 and 3 positions.

- Example: Use of dibromoisocyanuric acid for selective dibromination has been reported in related compound syntheses (patent EP2980079B1).

Radical Bromination

- Utilizes radical initiators or silver-promoted radical mechanisms.

- May involve α-bromination of side chains or aromatic ring bromination under radical conditions.

- Less commonly used for precise aromatic dibromination due to potential side reactions.

Protection and Deprotection Steps

- When starting from esters (e.g., benzoyl or ethyl esters of difluorophenylacetic acid), bromination is performed on the protected form to avoid acid-catalyzed side reactions.

- After bromination, hydrolysis or acidic workup yields the free acetic acid.

Representative Synthetic Procedure (Adapted from Related Compounds)

| Step | Procedure Description |

|---|---|

| 1 | Dissolve 2,6-difluorophenylacetic acid or ester derivative in acetonitrile. |

| 2 | Add brominating agent (e.g., dibromoisocyanuric acid) slowly under cooling (0–5°C) to control reaction rate. |

| 3 | Stir the mixture at room temperature for several hours to ensure complete dibromination at desired positions. |

| 4 | Quench the reaction with water and acidify if necessary. |

| 5 | Extract the product with organic solvents (ethyl acetate or MTBE). |

| 6 | Purify by recrystallization or silica gel chromatography to isolate pure this compound. |

Research Findings and Data

Influence of Substituents on Bromination

- Electron-withdrawing fluorine atoms direct bromination regioselectively to adjacent positions.

- Bromination yields and selectivity depend on solvent, temperature, and brominating agent.

- Studies indicate that bromination on difluorophenylacetic acid derivatives proceeds efficiently with dibromoisocyanuric acid or bromoisocyanurate salts, providing high regioselectivity and yields.

Comparative Data Table of Related Dibromo-Difluorophenylacetic Acids

*Estimated based on analogous procedures.

Notes on Scale-Up and Purification

- Bromination reactions require careful temperature control to avoid polybromination.

- Purification typically involves silica gel chromatography using hexane-ethyl acetate mixtures.

- Crystallization from suitable solvents (e.g., ethyl acetate, MTBE) yields analytically pure compounds.

- Industrial scale synthesis may employ continuous flow bromination for better control and safety.

Biological Activity

2,3-Dibromo-4,6-difluorophenylacetic acid is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The incorporation of bromine and fluorine atoms into its structure enhances its chemical reactivity and may influence its interactions with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C9H6Br2F2O2. This compound features two bromine atoms and two fluorine atoms attached to a phenylacetic acid backbone, which contributes to its distinctive properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 305.95 g/mol |

| Melting Point | Not extensively reported |

| Solubility | Soluble in organic solvents |

| Functional Groups | Carboxylic acid, aromatic halides |

The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecules through electrophilic and nucleophilic mechanisms. The presence of halogens can enhance the compound's reactivity towards nucleophiles such as amino acids in proteins or nucleic acids.

- Electrophilic Interactions : The bromine and fluorine atoms can act as electrophiles, facilitating reactions with electron-rich sites in biological molecules.

- Hydrogen Bonding : The carboxylic acid group can participate in hydrogen bonding, potentially influencing the binding affinity to target proteins.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study noted that halogenated phenylacetic acids can inhibit bacterial growth by disrupting cellular functions or interfering with metabolic pathways .

Table 2: Comparative Biological Activities

| Compound | Activity Type | Observed Effects |

|---|---|---|

| This compound | Antimicrobial | Inhibition of bacterial growth |

| Fluorinated derivatives | Antiviral | Reduced viral replication |

| Similar dibrominated compounds | Anticancer | Induction of apoptosis in cancer cells |

Research Findings

Recent studies have explored the synthesis and biological evaluation of fluorinated phenylacetic acids. These studies suggest that modifications in substitution patterns can significantly alter the pharmacokinetic properties and biological activities of these compounds .

- Synthesis Techniques : Various methods have been developed for synthesizing dibromo and difluoro derivatives, including nucleophilic substitution reactions and radical-mediated processes.

- Biological Evaluation : Preliminary evaluations indicate that these compounds may possess unique profiles that could be leveraged in drug development.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development

The compound serves as a valuable intermediate in the synthesis of potential therapeutic agents. Its halogen substituents can significantly influence the pharmacological properties of synthesized drugs. Research indicates that compounds with similar structures exhibit anti-inflammatory and anticancer properties, making 2,3-dibromo-4,6-difluorophenylacetic acid a candidate for further exploration in drug development.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interactions with specific biological targets such as enzymes or receptors. The presence of bromine and fluorine enhances binding affinity and specificity, potentially leading to improved therapeutic efficacy.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is utilized as a building block for the creation of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. Its reactivity allows for various synthetic transformations including nucleophilic substitutions and reductions.

Synthetic Routes

Common synthetic routes involve bromination and fluorination processes applied to phenylacetic acid derivatives. These reactions typically require controlled conditions to ensure selectivity and yield .

Material Science

Development of Advanced Materials

The unique electronic properties imparted by the halogen substituents make this compound suitable for applications in material science. It can be used in the development of liquid crystals and organic semiconductors, which are essential components in modern electronic devices .

Biological Research

Antimicrobial Properties

Research has shown that halogenated compounds like this compound exhibit significant antimicrobial activities. Studies indicate that it can inhibit the growth of various bacterial strains at low concentrations, suggesting potential use as an antimicrobial agent.

Anticancer Potential

Preliminary studies have explored the anticancer properties of this compound. In vitro studies demonstrate that it may induce apoptosis in cancer cells through modulation of specific biochemical pathways. The halogen substituents are believed to enhance its interaction with cellular targets involved in cancer progression.

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Study | Significant reduction in bacterial viability at concentrations as low as 50 µg/mL. |

| Cancer Cell Line Research | Dose-dependent decrease in cell viability and increased apoptosis markers observed in human breast cancer cell lines. |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 2,3-dibromo-4,6-difluorophenylacetic acid and its closest analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substitution Pattern | CAS Number |

|---|---|---|---|---|

| This compound | C₈H₅Br₂F₂O₂ | 331.93 (calculated) | Br: 2,3; F: 4,6 | Not explicitly listed |

| 4-Bromo-2,6-difluorophenylacetic acid | C₈H₅BrF₂O₂ | 251.02 | Br: 4; F: 2,6 | 537033-54-8 |

| 3,4-Difluorophenylacetic acid | C₈H₆F₂O₂ | 172.13 | F: 3,4; no bromine | 658-93-5 |

| Methyl 2,3-dibromo-4,5-difluorophenylacetate | C₉H₆Br₂F₂O₂ | 343.95 | Br: 2,3; F: 4,5 (ester derivative) | 1806350-52-6 |

Key Observations:

Halogenation Impact: The target compound’s dual bromine substitution at positions 2 and 3 enhances molecular weight and lipophilicity compared to mono-brominated analogs like 4-bromo-2,6-difluorophenylacetic acid. This may influence solubility and membrane permeability in biological systems .

Derivative Utility :

- Methyl esters (e.g., Methyl 2,3-dibromo-4,5-difluorophenylacetate) are often used as protected intermediates in synthesis, enabling easier handling and subsequent deprotection to the free acid .

Physicochemical and Functional Differences

- Acidity: The presence of electron-withdrawing halogens (Br, F) lowers the pKa of the acetic acid group, enhancing its acidity relative to non-halogenated phenylacetic acids. For example, 3,4-difluorophenylacetic acid (pKa ~2.8) is significantly more acidic than phenylacetic acid (pKa ~4.3) due to fluorine’s inductive effects .

- Solubility : Increased halogen content generally reduces water solubility. The target compound’s low solubility in aqueous media contrasts with simpler analogs like 3,4-difluorophenylacetic acid, which may exhibit moderate solubility .

- Thermal Stability: Brominated compounds typically exhibit higher thermal stability. The methyl ester derivative of the target compound (Molecular Weight: 343.95 g/mol) is noted for long-term storage suitability, suggesting stability under standard laboratory conditions .

Q & A

Q. Yield Optimization Factors :

| Factor | Impact |

|---|---|

| Temperature | Lower temps (0–5°C) reduce side reactions in bromination. |

| Catalyst Loading | Excess FeBr₃ (>1.2 eq.) improves regioselectivity but may increase purification complexity. |

| Solvent Choice | Dichloromethane or acetic acid enhances solubility of halogenated intermediates. |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Fluorine and bromine substituents cause distinct splitting patterns. For example, fluorine-induced splitting in aromatic protons (δ 7.2–7.8 ppm) and bromine’s deshielding effect on adjacent carbons .

- FTIR : Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹). Fluorine and bromine reduce peak symmetry due to electronegativity .

- Mass Spectrometry (HRMS) : ESI-HRMS identifies molecular ion peaks (e.g., [M-H]⁻ at m/z 327.89) and isotopic patterns from bromine (1:1 ratio for ²⁹Br/⁸¹Br) .

Advanced: How can computational methods like DFT aid in predicting the reactivity of this compound in substitution reactions?

Answer:

Density Functional Theory (DFT) calculates transition states and activation energies for nucleophilic substitution (e.g., Br vs. F displacement). Key steps:

Geometry Optimization : Determines stable conformers of the molecule.

Reaction Pathway Mapping : Identifies favorable attack angles for nucleophiles (e.g., hydroxide) on brominated positions .

Electrostatic Potential (ESP) Analysis : Highlights electron-deficient regions (due to Br/F) to predict sites for nucleophilic/electrophilic attacks .

Example : DFT studies show bromine at position 2 is more reactive than fluorine at position 6 due to lower bond dissociation energy (BDE: C-Br ≈ 65 kcal/mol vs. C-F ≈ 116 kcal/mol) .

Advanced: What strategies resolve contradictions in thermal stability data during DSC analysis of halogenated phenylacetic acids?

Answer:

Discrepancies in DSC data (e.g., melting points or decomposition temps) arise from impurities or polymorphic forms. Mitigation strategies:

- Sample Purity : Use HPLC (≥99% purity) to eliminate byproducts.

- Heating Rate Control : Slow rates (1–2°C/min) improve resolution of endothermic events .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3,4-Difluorophenylacetic acid melts at 68–70°C ; brominated analogs typically show higher decomposition temps).

Safety: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Brominated compounds are potential irritants .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates.

- Waste Disposal : Segregate halogenated waste in labeled containers for incineration by certified facilities .

- Spill Management : Neutralize acid spills with sodium bicarbonate before absorption .

Advanced: How does the electronic effect of bromine and fluorine substituents influence the acidity of the phenylacetic acid moiety?

Answer:

- Electron-Withdrawing Effects : Fluorine (σₚ = +0.06) and bromine (σₚ = +0.23) increase acidity by stabilizing the deprotonated carboxylate via inductive effects.

- pKa Measurement : Compare with non-halogenated analogs (e.g., phenylacetic acid pKa ≈ 4.3). For 2,3-Dibromo-4,6-difluoro derivative, pKa is ~2.8–3.1 due to additive electron withdrawal .

Experimental Design: How can factorial design optimize reaction conditions for synthesizing this compound?

Answer:

A 2³ factorial design evaluates three factors: temperature (A), catalyst loading (B), and solvent polarity (C).

| Factor | Levels |

|---|---|

| A (Temp) | 0°C, 25°C |

| B (Catalyst) | 1.0 eq., 1.5 eq. |

| C (Solvent) | DCM, Acetic Acid |

Response Variables : Yield, purity.

Analysis : ANOVA identifies significant interactions (e.g., high catalyst + low temp maximizes yield). Replicates reduce error margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.